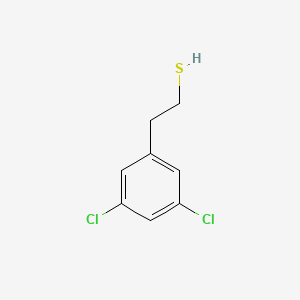

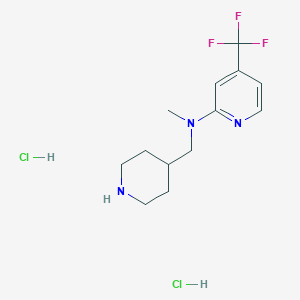

![molecular formula C25H18ClN3OS B2678396 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide CAS No. 920400-77-7](/img/structure/B2678396.png)

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide, also known as BMN-673, is a novel PARP (Poly ADP-ribose polymerase) inhibitor that has been developed for the treatment of various cancers. PARP is a family of enzymes that play a crucial role in DNA repair, and their inhibition has been shown to enhance the effectiveness of chemotherapy and radiation therapy.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research on structurally related Schiff bases, including those derived from thiazolyl and pyridinyl groups, has demonstrated significant antimicrobial properties. These compounds, through their synthesis and evaluation, have shown promising activity against a variety of pathogenic bacterial species. The methodologies involve synthesizing Schiff bases by reacting 2-benzoylpyridine with different amines, including 2-amino-6-chlorobenzothiazole, and assessing their antibacterial efficacy through the disc diffusion method. Molecular docking studies further suggest their potential as inhibitors of critical enzymes in pathogens, indicating their application in designing novel antimicrobial agents (Al‐Janabi, Elzupir, & Yousef, 2020).

Antihypertensive Agents

Compounds synthesized from thiazolyl derivatives have been investigated for their antihypertensive properties, showcasing the utility of such chemicals in developing α-blocking agents. These studies involve the synthesis of thiosemicarbazides, triazoles, and Schiff bases, followed by pharmacological screening to evaluate their activity and toxicity profiles. The findings suggest the role of these compounds in medical research focused on cardiovascular diseases (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Anticancer Activity

Related research into fluoro-substituted benzo[b]pyran compounds, which share functional group similarities with the compound of interest, has unveiled their potential in treating lung cancer. Through synthetic pathways, researchers have developed derivatives exhibiting significant anticancer activity at low concentrations compared to reference drugs. This opens avenues for exploring N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide in oncology research (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Proton Exchange Membranes

Sulfonated polybenzothiazoles containing naphthalene, synthesized through polycondensation involving similar thiazolyl and naphthyl structures, demonstrate excellent properties for use as proton exchange membranes. These materials exhibit high thermal and oxidative stabilities, along with good mechanical properties and high proton conductivities, highlighting their potential in fuel cell technology (Wang, Lee, Lee, Kang, Shin, Zhuang, Lee, & Guiver, 2015).

Eigenschaften

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClN3OS/c1-16-12-19(26)13-22-23(16)28-25(31-22)29(15-17-6-5-11-27-14-17)24(30)21-10-4-8-18-7-2-3-9-20(18)21/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJWDEFSYRYNMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

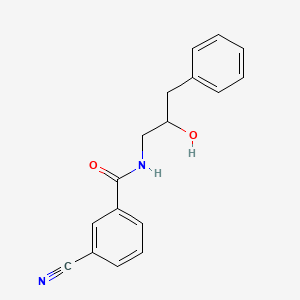

![2-Amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2678314.png)

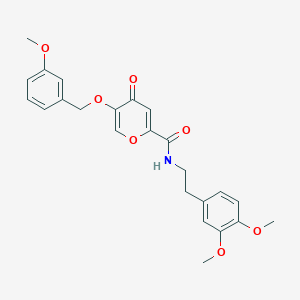

![2-(2-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2678317.png)

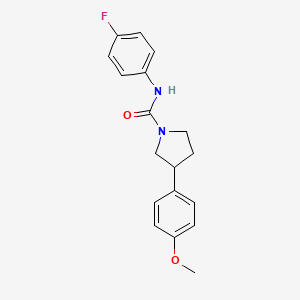

![3-(4-bromophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2678318.png)

![2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B2678324.png)

![1-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2678331.png)

![(E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole](/img/structure/B2678334.png)